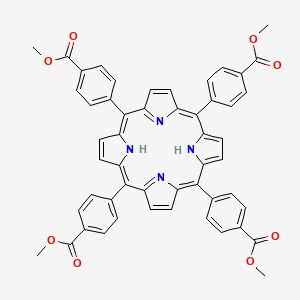

メソ-テトラ(4-カルボキシフェニル)ポルフィン テトラメチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is a type of porphyrin that has been used in various scientific studies . It has been used in the development of DNA methylation sensors, which are an emerging branch in the discipline of sensors . These sensors aim to determine the amount of 5-methylcytosine (5mC) in a continuous nucleotide sequence .

Synthesis Analysis

Novel meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester metal derivatives have been synthesized and characterized . These derivatives were interacted with graphene quantum dots (GDQs), and spectroscopic evidence showed that the resultant conjugates were stable due to the strong π–π stacking interaction between the GQDs and the porphyrins .Molecular Structure Analysis

The molecular structure of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is characterized by its interaction with other compounds. For instance, when interacted with graphene quantum dots (GDQs), the resultant conjugates were found to be stable due to the strong π–π stacking interaction between the GQDs and the porphyrins .Chemical Reactions Analysis

The chemical reactions involving Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester are primarily related to its interactions with other compounds. For example, it has been found to interact with graphene quantum dots (GDQs) to form stable conjugates .Physical And Chemical Properties Analysis

The physical and chemical properties of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester are characterized by its stability when interacted with other compounds such as graphene quantum dots (GDQs) .科学的研究の応用

1光線力学療法 (PDT)

PDT は、光による光増感剤の活性化を伴う有望な癌治療法です。TCPP は、スペクトルの赤色領域に強い吸収があるため、光照射時に一重項酸素を生成できます。この一重項酸素は非常に細胞毒性が高く、癌細胞を選択的に損傷させます。研究者たちは、PDT の有効性を高めるために、TCPP-グラフェン量子ドット (GQD) 複合体などの TCPP ベースのナノ複合体を研究しています。これらの複合体は、安定性、蛍光、一重項酸素生成が向上しています。 MCF-7 乳がん細胞を用いた研究では、TCPP-GQD 複合体は有意な PDT 活性を示し、最高濃度では細胞生存率をわずか 15.2% にまで低下させました .

2金属有機構造体 (MOF)

MOF に TCPP リガンドを in situ で組み込むことが注目されています。TCPP は、以下のように MOF の性能を向上させます。

作用機序

Target of Action

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester (hereafter referred to by its full name) has been found to interact with several targets. One of the primary targets is DNA, specifically the methylation sites . It has been used in the development of DNA methylation sensors, which are an emerging branch in the discipline of sensors . Another significant target of this compound is CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) .

Mode of Action

The interaction of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester with its targets leads to several changes. It enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, competing with Cbl/TCN2 for CD320 binding . This suggests that CD320 is a novel receptor for this compound .

Biochemical Pathways

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester affects several biochemical pathways. It plays a role in DNA methylation, a key epigenetic mechanism essential for embryonic development, genomic imprinting, and X-chromosome inactivation . Understanding the degree of DNA methylation in a certain genomic DNA sequence is conducive to the early diagnosis and treatment of disease .

Pharmacokinetics

The pharmacokinetic properties of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester are enhanced by its carboxyphenyl and methyl ester moieties . These moieties improve the compound’s solubility, paving the way for improved drug delivery and efficacy .

Result of Action

The molecular and cellular effects of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester’s action are significant. It has been found to enhance DNA methylation sensitivity . It can detect as low as one 5-methylcytosine (5mC) in the target sequence . In cancer cells, the knockdown of CD320 inhibits the uptake of this compound by up to 40% .

Action Environment

The action, efficacy, and stability of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester are influenced by environmental factors. For instance, the compound’s interaction with graphene quantum dots (GDQs) results in stable conjugates due to the strong π–π stacking interaction between the GDQs and the porphyrins . This interaction boosts the charge separation and transfer, increases the specific surface area for providing more active sites, and narrows the band gap to enhance the visible light absorption .

将来の方向性

生化学分析

Biochemical Properties

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester has been used in the development of DNA methylation (DNAm) sensors . These sensors aim to determine the amount of 5-methylcytosine (5mC) in a continuous nucleotide sequence . Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester-based DNAm sensing interfaces on a light-addressable potentiometric sensor (LAPS) have been studied . The conformational and electronic properties of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester molecules contribute to the enhanced DNAm sensitivity .

Cellular Effects

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This suggests that CD320 is a novel receptor for Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester .

Molecular Mechanism

The molecular mechanism of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester involves its interaction with CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . It competes with Cbl/TCN2 for CD320 binding, suggesting that CD320 is a novel receptor for Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester . This interaction influences the uptake of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester by cancer cells .

Temporal Effects in Laboratory Settings

It has been used in the development of DNA methylation sensors, suggesting its stability and long-term effects on cellular function .

Transport and Distribution

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), suggesting a role for this receptor in the transport and distribution of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester within cells .

特性

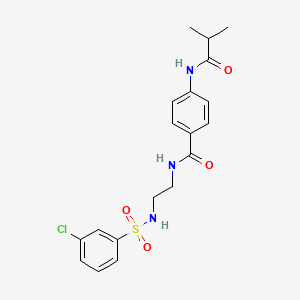

IUPAC Name |

methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCZKUSRWBBGAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C=C4)C9=CC=C(C=C9)C(=O)OC)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H38N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B2509498.png)

![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)

![N-cyclopropyl-1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B2509503.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)

![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)